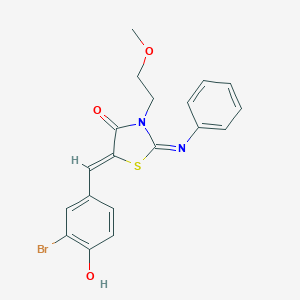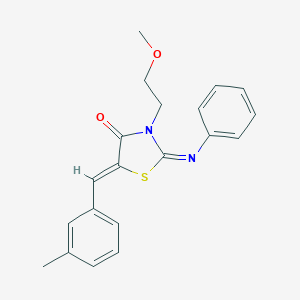![molecular formula C17H16Cl3NO2 B306681 N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and has been shown to increase the secretion of growth hormone and insulin-like growth factor-1 (IGF-1). MK-677 has gained attention in the scientific community due to its potential therapeutic applications in a variety of fields.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide works by binding to the ghrelin receptor, which is primarily located in the hypothalamus. This binding stimulates the release of growth hormone from the pituitary gland, leading to increased levels of growth hormone and IGF-1 in the body. This compound has also been shown to increase appetite, which may contribute to its effects on body composition.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone and IGF-1 levels, this compound has been shown to have other biochemical and physiological effects. These include increased insulin sensitivity, improved lipid profile, and decreased inflammation. This compound has also been shown to improve bone density and muscle mass in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide has several advantages for use in laboratory experiments. It is a non-peptide compound, which makes it easier to synthesize and administer than peptides. It also has a long half-life, which allows for once-daily dosing. However, this compound has some limitations as well. It can be expensive to synthesize, and its effects on growth hormone and IGF-1 levels can vary depending on the individual.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide. One area of interest is its potential therapeutic applications in conditions such as osteoporosis, muscle wasting, and growth hormone deficiency. Another area of interest is its effects on cognitive function and sleep quality. Additionally, there is ongoing research on the safety and long-term effects of this compound use. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully understand its effects and applications.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide involves several steps, including the reaction of 4-chloro-2-methylphenylamine with 2,4-dichlorobenzylbromide to form a secondary amine. The resulting amine is then reacted with butyric anhydride to form the final product, this compound. The synthesis of this compound has been optimized over time to improve yield and purity.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide has been extensively studied in both animal and human models. In animal studies, this compound has been shown to increase the secretion of growth hormone and IGF-1, leading to increased lean body mass and bone density. In human studies, this compound has been shown to increase growth hormone and IGF-1 levels, as well as improve sleep quality and cognitive function. This compound has also been studied for its potential therapeutic applications in conditions such as osteoporosis, muscle wasting, and growth hormone deficiency.
Propriétés
Formule moléculaire |
C17H16Cl3NO2 |
|---|---|
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C17H16Cl3NO2/c1-11-9-12(18)4-6-15(11)21-17(22)3-2-8-23-16-7-5-13(19)10-14(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Clé InChI |
GPWCZEPSOYPSES-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)

![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)